molecular formula C22H34N8O6S2 B8208565 Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2

Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2

Cat. No.: B8208565
M. Wt: 570.7 g/mol
InChI Key: FQVLRGLGWNWPSS-XDKAFHOCSA-N
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Description

Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is a synthetic peptide composed of the amino acids acetyl-cysteine, histidine, alanine, DL-valine, and DL-cysteine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of cysteine residues in the peptide sequence allows for unique chemical reactivity and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized protocols are employed to increase efficiency and yield. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide chemistry and cysteine reactivity.

    Biology: Investigated for its role in protein folding and stability due to disulfide bond formation.

    Medicine: Potential therapeutic applications in drug delivery and as a precursor for bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and hydrogels.

Mechanism of Action

The biological activity of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is largely attributed to the presence of cysteine residues. These residues can form disulfide bonds, which are crucial for protein structure and function. The peptide can interact with cellular proteins and enzymes, influencing various biochemical pathways. The thiol groups in cysteine can also act as nucleophiles, participating in redox reactions and modulating cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of two cysteine residues, which allow for the formation of intramolecular disulfide bonds. This structural feature can significantly impact the peptide’s stability and biological activity compared to simpler peptides like NAC .

Properties

IUPAC Name

(10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15?,16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVLRGLGWNWPSS-XDKAFHOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC(C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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